Aldoxorubicin is a prodrug of Doxorubicin, a widely used anthracycline chemotherapeutic agent. [, , , , , , , , ] It was designed to overcome limitations associated with Doxorubicin, particularly its dose-limiting cardiotoxicity. [, , , , ] Aldoxorubicin utilizes a novel approach to drug delivery by covalently binding to serum albumin in the bloodstream, thereby enhancing its tumor targeting ability and reducing off-target effects. [, , , , , ]
Aldoxorubicin is classified as a chemotherapeutic agent and is specifically a conjugate of doxorubicin linked via an acid-sensitive hydrazone to N-ε-maleimidocaproic acid hydrazide. It is developed by CytRx Corporation under the designation INNO-206. The compound's structure allows it to exploit the natural distribution of serum albumin in the bloodstream, preferentially accumulating in tumor tissues while minimizing exposure to healthy organs such as the heart and bone marrow .
The synthesis of aldoxorubicin involves several key steps:
The molecular formula of aldoxorubicin is , with a molar mass of approximately 750.758 g/mol. The compound features a complex structure that includes:
The three-dimensional structure can be visualized using computational modeling tools, which demonstrate how the albumin binding enhances its therapeutic index by facilitating targeted drug delivery .
Aldoxorubicin undergoes several chemical transformations:
Aldoxorubicin's mechanism of action relies on its ability to selectively deliver doxorubicin to tumor cells:
Aldoxorubicin exhibits several notable physical and chemical properties:
Aldoxorubicin is primarily being investigated for its efficacy in treating various types of cancer, particularly soft tissue sarcomas and other solid tumors:
Aldoxorubicin (INNO-206) is an albumin-binding prodrug of doxorubicin designed to exploit endogenous serum albumin as a drug carrier. Upon intravenous administration, the maleimide group in its linker rapidly and covalently binds to cysteine-34 of circulating human serum albumin (HSA) within minutes [1] [4] [9]. This binding forms a stable, high-molecular-weight conjugate (>66 kDa) that significantly alters the pharmacokinetic profile of doxorubicin. The albumin-conjugated prodrug leverages two key tumor-targeting mechanisms:
Preclinical xenograft models demonstrate this dual targeting results in 50–70% higher intratumoral doxorubicin levels compared to conventional administration [1] [10].
Table 1: Key Molecular Properties of Aldoxorubicin
Property | Detail | Significance |
---|---|---|
Molecular Formula | C~37~H~42~N~4~O~13~ | Determines chemical reactivity and stability |
Molar Mass | 750.758 g/mol | Impacts binding kinetics to albumin |
Albumin-Binding Site | Cysteine-34 (subdomain IA of HSA) | Ensures covalent, irreversible conjugation |
Binding Half-Life | <5 minutes post-administration | Minimizes premature drug release in circulation |
The hydrazone linker (6-maleimidocaproyl hydrazide, EMCH) is the cornerstone of aldoxorubicin’s tumor-specific activation. This acid-labile bond connects doxorubicin to the albumin-binding maleimide group [3] [5] [9]. Key characteristics include:
Doxorubicin release occurs in two phases:
This pH-triggered release minimizes off-target effects. Pharmacokinetic studies confirm negligible systemic doxorubicin concentrations (<5% of total dose) during aldoxorubicin circulation [7].
Aldoxorubicin fundamentally alters doxorubicin’s biodistribution and efficacy:
Table 2: Pharmacokinetic and Efficacy Comparison
Parameter | Aldoxorubicin | Free Doxorubicin |
---|---|---|
Volume of Distribution | 3.96–4.08 L/m² [7] | ~700 L/m² [7] |
Circulation Half-Life | 20.1–21.1 hours [7] | 0.2 hours [7] |
Clearance Rate | 0.136–0.152 L/h/m² [7] | 45 L/h/m² [7] |
Tumor:Drug Ratio | 5:1 (tumor vs. plasma) [4] | 1:1 [4] |
Metabolite Exposure | Doxorubicinol: Undetectable in urine [7] | High urinary excretion [1] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9